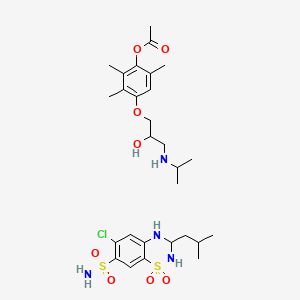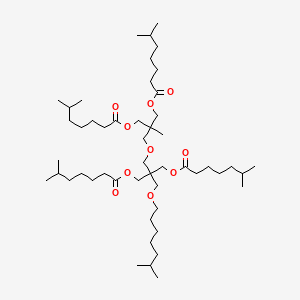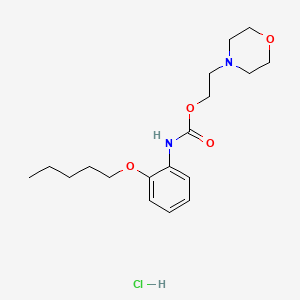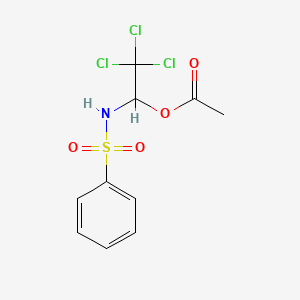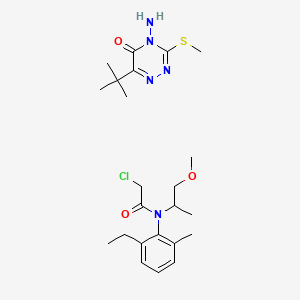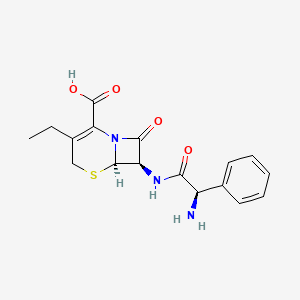
3-Ethyl-3-demethyl cephalexin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-demethyl cephalexin is a derivative of cephalexin, a first-generation cephalosporin antibiotic. Cephalexin is widely used to treat bacterial infections by inhibiting bacterial cell wall synthesis. The modification of cephalexin to this compound aims to enhance its pharmacological properties and broaden its spectrum of activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-demethyl cephalexin involves the modification of the cephalexin molecule. The process typically starts with the cephalexin core structure, followed by the introduction of ethyl and demethyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired modifications.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-3-demethyl cephalexin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing specific functional groups with others, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in the presence of solvents like ethanol.
Substitution: Halogens, under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Applications De Recherche Scientifique
3-Ethyl-3-demethyl cephalexin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Investigated for its potential to inhibit bacterial growth and biofilm formation.
Medicine: Explored as a potential treatment for bacterial infections resistant to traditional cephalosporins.
Industry: Utilized in the development of new antibacterial agents and drug delivery systems .
Mécanisme D'action
The mechanism of action of 3-ethyl-3-demethyl cephalexin is similar to that of cephalexin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell wall breakdown and bacterial cell death. The molecular targets include PBPs, and the pathways involved are related to cell wall biosynthesis .
Comparaison Avec Des Composés Similaires
Cephalexin: The parent compound, widely used as an antibiotic.
Cephradine: Similar in structure and spectrum of activity to cephalexin.
Cefadroxil: Another first-generation cephalosporin with similar antibacterial properties.
Uniqueness: 3-Ethyl-3-demethyl cephalexin is unique due to its structural modifications, which may enhance its pharmacokinetic properties and broaden its antibacterial spectrum. These modifications can potentially improve its efficacy against resistant bacterial strains .
Propriétés
Numéro CAS |
36114-06-4 |
|---|---|
Formule moléculaire |
C17H19N3O4S |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19N3O4S/c1-2-9-8-25-16-12(15(22)20(16)13(9)17(23)24)19-14(21)11(18)10-6-4-3-5-7-10/h3-7,11-12,16H,2,8,18H2,1H3,(H,19,21)(H,23,24)/t11-,12-,16-/m1/s1 |
Clé InChI |
ROWVDSPISMEZGR-XHBSWPGZSA-N |
SMILES isomérique |
CCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O |
SMILES canonique |
CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


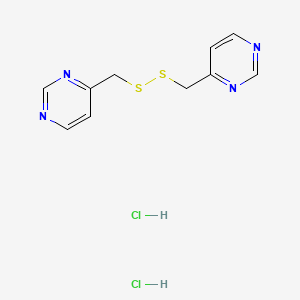
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
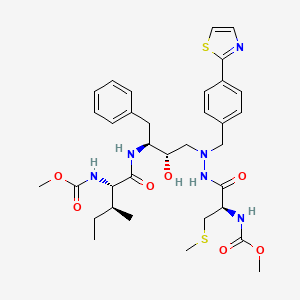
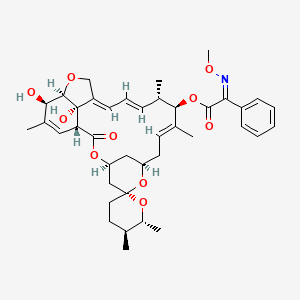
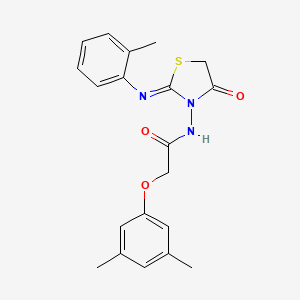
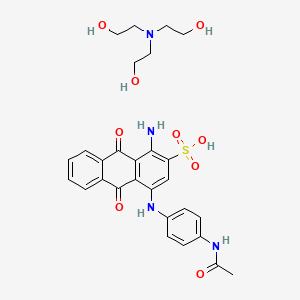
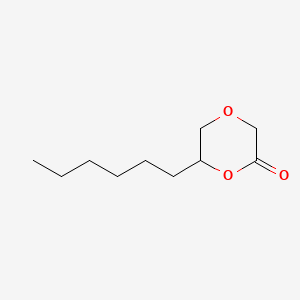
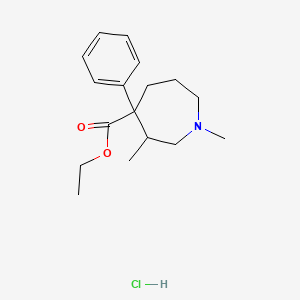
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
